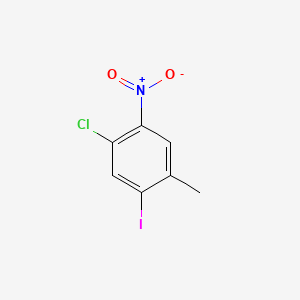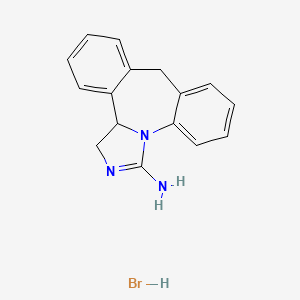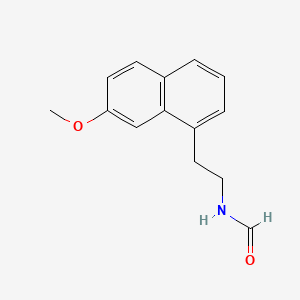![molecular formula C10H20N2 B1352205 2-Methyl-2,8-diazaspiro[5.5]undecane CAS No. 845290-58-6](/img/structure/B1352205.png)
2-Methyl-2,8-diazaspiro[5.5]undecane
Descripción general
Descripción
2-Methyl-2,8-diazaspiro[5.5]undecane, also known as MDBU, is an organic compound belonging to the spirocyclic class of compounds. It is an isomer of the more common spirocyclic compound, 2-methyl-2,8-diazaspiro[4.5]decane. MDBU has been studied for its potential applications in a variety of fields, including chemistry, biochemistry, and pharmacology. In particular, it has been investigated for its ability to act as a catalyst in chemical reactions and its potential to be used as a drug delivery system.
Aplicaciones Científicas De Investigación
Biological Activity and Synthesis
2-Methyl-2,8-diazaspiro[5.5]undecane, a variant of 1,9-diazaspiro[5.5]undecanes, exhibits potential for the treatment of various disorders. Blanco-Ania et al. (2017) discussed the bioactivity of these compounds, which may be useful in treating obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Synthesis Techniques
Efficient catalyst-free synthesis methods for nitrogen-containing spiro heterocycles have been developed. Aggarwal, Vij, and Khurana (2014) demonstrated the synthesis of diazaspiro[5.5]undecane derivatives through a double Michael addition reaction. This process allowed for high yields within a short time and without a catalyst (Aggarwal, Vij, & Khurana, 2014).
Potential in Treating Respiratory Diseases
Compounds derived from 3,9-diazaspiro[5.5]undecane, such as 3-aroyl-9-phenoxyphenyl derivatives, are notable CCR8 antagonists. Norman (2007) highlighted their potential in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Solid-Phase Synthesis
Macleod et al. (2006) reported on the microwave-assisted solid-phase synthesis of diazaspirocycles. This method relies on the annulation of primary amines with resin-bound bismesylates, facilitated by the development of α-methyl benzyl carbamate resin linker (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Photophysical Studies and TDDFT Calculations
Aggarwal and Khurana (2015) conducted photophysical studies and solvatochromic analysis on diazaspiro compounds. They analyzed the solvent effect on these compounds' spectral properties and observed variations in fluorescence quantum yield based on solvent polarity (Aggarwal & Khurana, 2015).
Mecanismo De Acción
Target of Action
The primary targets of 2-Methyl-2,8-diazaspiro[5Similar compounds, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
Mode of Action
The mode of action of 2-Methyl-2,8-diazaspiro[5If it behaves similarly to the aforementioned 3,9-diazaspiro[5.5]undecane-based compounds, it may act as a competitive antagonist at GABAAR, preventing the binding of GABA and thereby inhibiting the receptor’s function .
Biochemical Pathways
The specific biochemical pathways affected by 2-Methyl-2,8-diazaspiro[5If it acts as a GABAAR antagonist, it could potentially influence the GABAergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Pharmacokinetics
The pharmacokinetic properties of 2-Methyl-2,8-diazaspiro[5It’s worth noting that similar 3,9-diazaspiro[55]undecane-based compounds have shown low cellular membrane permeability , which could potentially affect their bioavailability and distribution.
Result of Action
The molecular and cellular effects of 2-Methyl-2,8-diazaspiro[5If it acts as a GABAAR antagonist, it could potentially lead to an increase in neuronal excitability due to the inhibition of GABA-mediated inhibitory neurotransmission .
Propiedades
IUPAC Name |
2-methyl-2,8-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-7-3-5-10(9-12)4-2-6-11-8-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIKCULWCMZQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394393 | |
| Record name | 2-methyl-2,8-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,8-diazaspiro[5.5]undecane | |
CAS RN |
845290-58-6 | |
| Record name | 2-methyl-2,8-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)

![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)





